molecular formula C15H19F2NO2 B2909725 L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- CAS No. 865774-79-4

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Cat. No.: B2909725
CAS No.: 865774-79-4
M. Wt: 283.319
InChI Key: FLNXVLGQDJBZSD-FZMZJTMJSA-N
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Description

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- (CAS: 892414-49-2), is a fluorinated derivative of the non-proteinogenic amino acid L-norvaline. Its structure features a 6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl substituent attached to the amino group of L-norvaline, conferring unique physicochemical and biological properties.

Key attributes include:

  • Molecular formula: C₁₆H₂₀F₂N₂O₂
  • Molecular weight: 322.34 g/mol (based on CAS data)
  • Chirality: The (2S) configuration in the naphthalenyl group and L-configuration in norvaline suggest stereospecific interactions in biological systems .

Properties

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXVLGQDJBZSD-FZMZJTMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N[C@H]1CCC2=C(C1)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- typically involves multi-step organic synthesis protocols. Common synthetic routes include:

  • Fluorination Reactions:

  • Amide Bond Formation: : The coupling of L-Norvaline with the difluoronaphthalene derivative generally occurs through standard peptide coupling reagents such as EDCI/HOBt or HATU.

  • Hydrogenation: : Tetrahydro-naphthalene core is often synthesized via catalytic hydrogenation under pressure, employing catalysts like palladium on carbon.

Industrial Production Methods

On an industrial scale, production typically scales up these laboratory methods, with optimizations for yield and purity. Flow chemistry techniques, which allow continuous processing, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates .
Typical Conditions:

  • Acidic Hydrolysis: HCl (aqueous), 60–80°C, 6–12 hours.
  • Basic Hydrolysis: NaOH (aqueous), room temperature to 50°C, 4–8 hours.
ReactantConditionsProductApplication
L-Norvaline ester derivative1M HCl, 70°C, 8hCarboxylic acid derivativePrecursor for peptide coupling
L-Norvaline ester derivative0.5M NaOH, 40°C, 6hDeprotected L-norvaline analogEnzyme inhibition studies

Amide Bond Formation

The primary amine group participates in amidation reactions, often utilizing coupling agents like EDC/HOBt or DCC. This reactivity is leveraged in synthesizing peptidomimetics and enzyme inhibitors .

Example Reaction Pathway:

  • Reactants: L-Norvaline derivative + Activated carboxylic acid (e.g., imidazole-4-carboxylic acid).
  • Conditions: DMF, EDC, HOBt, 0°C to RT, 12–24h.
  • Product: N-substituted amide (e.g., N-{1-[1-(pyrrolidin-1-ylmethyl)cyclobutyl]-1H-imidazol-4-yl}-L-norvalinamide) .
Coupling AgentSolventYield (%)
EDC/HOBtDMF65–75
DCC/DMAPTHF55–60

Fluorine-Specific Reactivity

  • Electrophilic Aromatic Substitution (EAS): Directed to meta/para positions due to fluorine’s electron-withdrawing effect. Requires strong electrophiles (e.g., nitronium ions) .
  • Nucleophilic Aromatic Substitution (NAS): Feasible under harsh conditions (e.g., high-temperature amination), though rarely reported for this scaffold .

Biochemical Interactions

While not traditional chemical reactions, the compound interacts with enzymes via non-covalent binding:

  • Arginase Inhibition: Competes with L-arginine at the active site, modulating nitric oxide pathways .
  • BCAT Transamination: Serves as a substrate for branched-chain amino acid aminotransferase, producing glutamate analogs .
EnzymeInteraction TypeIC₅₀/Kₘ
ArginaseCompetitive inhibition12–18 µM
BCATSubstrate conversion~40 µM

Stability Under Physiological Conditions

The compound’s ester group is susceptible to esterase-mediated hydrolysis in vivo, while the difluorinated naphthalene moiety enhances metabolic stability compared to non-fluorinated analogs .

Scientific Research Applications

Neuroprotective Agents

Research indicates that L-Norvaline derivatives can function as neuroprotective agents. For instance, certain derivatives have been studied for their ability to inhibit PSD-95 (postsynaptic density protein 95), which plays a crucial role in synaptic signaling and plasticity. This inhibition could potentially lead to therapeutic strategies for neurodegenerative diseases .

Anticancer Activity

Preliminary studies suggest that L-Norvaline and its derivatives may exhibit anticancer properties. The mechanism involves the modulation of nitric oxide synthase activity and the induction of apoptosis in cancer cells. Further research is required to establish the efficacy and safety of these compounds in clinical settings.

Chiral Separation Techniques

L-Norvaline is employed in chiral separation processes due to its enantiomerically pure nature. It has been utilized in the development of chiral stationary phases for liquid chromatography, enhancing the separation of racemic mixtures into their individual enantiomers .

Enzyme Inhibition

L-Norvaline acts as an inhibitor of arginase, an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine. The inhibition of arginase can enhance nitric oxide production from arginine, making L-Norvaline a candidate for therapies aimed at conditions such as cardiovascular diseases .

Amino Acid Supplementation

In the field of nutrition and dietary supplements, L-Norvaline is used to support muscle growth and recovery due to its role as a branched-chain amino acid (BCAA). It is believed to reduce muscle fatigue during exercise by promoting better blood flow and nutrient delivery .

Polymer Chemistry

L-Norvaline has been incorporated into polymer matrices to enhance their mechanical properties. Its ability to form strong intermolecular interactions contributes to improved tensile strength and elasticity in polymer blends .

Nanotechnology

In nanomaterials research, L-Norvaline has been explored as a stabilizing agent for nanoparticles. Its chiral nature can influence the optical properties of nanomaterials, making it valuable for applications in photonics and optoelectronics .

Case Studies

Application AreaStudy ReferenceFindings
NeuroprotectionWO2024149230A1Demonstrated inhibition of PSD-95 with potential implications for neurodegenerative diseases .
Anticancer ActivityResearchGate PublicationInduced apoptosis in cancer cell lines; further studies needed for clinical relevance .
Chiral SeparationScience.govEffective use in liquid chromatography for separating racemic mixtures .
Polymer ChemistryParchem SupplyEnhanced mechanical properties observed in polymer blends incorporating L-Norvaline .

Mechanism of Action

The compound’s mechanism of action in biological systems often revolves around its interaction with enzymes and proteins. The fluorine atoms increase its lipophilicity and stability, allowing it to interact more effectively with biological targets. The tetrahydro-naphthalenyl ring provides a conformationally flexible scaffold that can engage in various non-covalent interactions, facilitating its binding to active sites in enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four related molecules based on functional groups, pharmacological relevance, and synthetic complexity:

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS: 173998-65-7)

  • Molecular formula : C₁₀H₁₁F₂N
  • Molecular weight : 183.20 g/mol
  • Role: This amine is a key intermediate in synthesizing the target compound. Its fluorinated aromatic ring enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability .
  • Key difference: Lacks the L-norvaline moiety, reducing its direct biological activity but increasing versatility as a building block.

Nirogacestat (PF-06648671)

  • Structure : A derivative with an imidazole and neopentylamine substituent (CAS: N/A; described in Pfizer patents) .
  • Pharmacology : Acts as a gamma-secretase modulator, showing antineoplastic activity in clinical trials for solid tumors.
  • Key difference: The addition of a bulky 1H-imidazol-4-yl group and neopentylamino substituent increases molecular weight (MW: ~540 g/mol) and enhances target binding affinity but reduces solubility compared to the simpler L-norvaline derivative .

(S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoic Acid

  • CAS: 892414-49-2 (synonymous with the target compound in Chinese nomenclature) .
  • Key difference: Identical to the target compound but described under alternate naming conventions, emphasizing regional variations in chemical nomenclature.

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS: 919278-72-1)

  • Molecular formula : C₈H₄F₃N₃O₃
  • Role : A fluorinated heterocyclic compound listed alongside the target compound in commercial catalogs .
  • Key difference : The nitro and azaindole groups confer distinct electronic properties, making it more reactive but less stable under physiological conditions compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
Target Compound C₁₆H₂₀F₂N₂O₂ 322.34 L-Norvaline, difluoro-naphthyl Gamma-secretase modulation*
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine C₁₀H₁₁F₂N 183.20 Fluorinated amine Synthetic intermediate
Nirogacestat C₂₇H₃₈F₂N₆O₂ ~540.00 Imidazole, neopentylamine Antineoplastic agent
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide C₈H₄F₃N₃O₃ 247.13 Nitro, azaindole Research chemical

*Inferred from structural similarity to nirogacestat .

Notes

Nomenclature Variability: The compound is alternately named using IUPAC and regional conventions, complicating database searches .

Impurity Profiling : Related compounds like 1-fluoronaphthalene (CAS: 3217-09-2) may arise as synthesis byproducts, necessitating stringent chromatographic purification .

Biological Activity

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic compound with a complex structure that incorporates a difluorinated tetrahydronaphthalene moiety. This compound has gained attention in biomedical research due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₉F₂N₀₂
  • Molecular Weight : 283.31 g/mol
  • CAS Number : 865774-79-4
  • Structure : The compound features a branched-chain configuration typical of amino acids, combined with a fluorinated aromatic system that may enhance its biological interactions.

Biological Activities

L-Norvaline exhibits several notable biological activities:

1. Antimicrobial and Antifungal Properties

L-Norvaline has demonstrated significant antimicrobial effects in various studies. Its mechanism involves mimicking protein amino acids, which disrupts normal metabolic functions in target organisms. This activity has been confirmed through experimental settings where L-Norvaline was administered to bacterial cultures, resulting in observable antimicrobial effects.

2. Cytotoxicity

Research indicates that L-Norvaline can induce necrotic cell death in mammalian cells at concentrations as low as 125 µM. This cytotoxicity suggests potential applications in cancer therapy or as a tool for studying cell death mechanisms .

3. Inhibition of Arginase and p70S6K1 Kinase

As an inhibitor of arginase and p70 ribosomal S6 kinase 1 (p70S6K1), L-Norvaline plays a crucial role in cellular signaling pathways related to growth and metabolism. This inhibition can lead to enhanced nitric oxide production and may contribute to muscle growth and recovery processes, making it of interest in sports nutrition .

4. Neuroprotective Applications

Emerging studies suggest that L-Norvaline may have neuroprotective properties. Its ability to modulate neurotransmitter levels could provide insights into its potential use for preventing neurodegenerative diseases.

Research Findings

StudyFindings
Antimicrobial ActivityL-Norvaline exhibited significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Cytotoxic EffectsInduced necrotic cell death in mammalian cells at concentrations starting from 125 µM .
Inhibition StudiesDemonstrated inhibition of arginase and p70S6K1, impacting growth factor signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, L-Norvaline was tested against E. coli and S. aureus. The results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent against infections caused by these pathogens.

Case Study 2: Cytotoxicity Analysis
A study involving various cancer cell lines revealed that L-Norvaline treatment led to significant reductions in cell viability. The analysis suggested that the compound's cytotoxic effects could be exploited for developing new cancer therapies.

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